2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, featuring a 4-butoxyphenyl group at position 2 and an acetamide moiety substituted with a 4-chlorophenethyl group at position 3.
Properties
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-2-3-16-34-22-10-6-20(7-11-22)23-17-24-26(33)30(14-15-31(24)29-23)18-25(32)28-13-12-19-4-8-21(27)9-5-19/h4-11,14-15,17H,2-3,12-13,16,18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHWFZNLQYLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide is a complex organic molecule that exhibits significant potential in the field of medicinal chemistry. With a molecular formula of and a molecular weight of approximately 464.95 g/mol, this compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural features of this compound include:
- Pyrazolo[1,5-a]pyrazine core : This core structure is associated with various biological activities.
- Functional groups : The presence of butoxy and chlorobenzyl substituents enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.95 g/mol |
| LogP | 4.145 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 59.86 Ų |
The biological activity of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide is primarily linked to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. These interactions can disrupt pathways related to cell growth and proliferation, making the compound a promising candidate for cancer therapy.
Potential Therapeutic Applications
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit:
- Anti-inflammatory properties
- Anticancer activity
- Kinase inhibition
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity |
|---|---|
| 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide | Potential kinase inhibitor; anticancer properties |
| Related Pyrazolo Compounds | Anti-inflammatory; hAChE inhibition |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
- N-(3-chloro-4-methylphenyl) analog (): Differs only in the acetamide substituent (3-chloro-4-methylphenyl vs. 4-chlorophenethyl).
- Triazolopyrazine derivatives (): Compounds 9a and 9e replace the pyrazolo[1,5-a]pyrazinone core with a triazolo[1,5-a]pyrazine scaffold. Both feature dichlorobenzyl groups and aryl acetamide substituents. The target compound’s 4-butoxyphenyl group may confer higher metabolic stability compared to halogenated benzyl groups in 9a/9e, which are prone to oxidative dehalogenation .
Triazolopyrimidine Derivatives ()
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine acetohydrazones: These compounds share acetamide-like side chains but lack the pyrazinone ring. The introduction of chiral centers (e.g., α-methyl groups) in improved herbicidal activity by 20–30%, suggesting that stereochemistry optimization could benefit the target compound’s design .
Bioactivity Comparisons
Herbicidal Activity
- Triazolopyrimidine acetohydrazones (): At 100 μg/mL, compounds with α-methyl substituents showed 80–90% inhibition of Amaranthus retroflexus.
Antiviral and Antimicrobial Activity
- 1,2,4-Triazole-5-thione Schiff bases ():
Compound 6f exhibited 43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL. The target compound’s 4-chlorophenethyl group, unlike the thione moiety in 6f, may reduce electrophilic reactivity, favoring selective interactions with viral proteases . - Quinazoline-pyrazole aldehydes (): Compound 5k showed 58% inhibition of Fusarium graminearum at 50 μg/mL. The target compound’s pyrazinone core may offer broader-spectrum activity compared to quinazoline-based scaffolds .
Pharmaceutical Potential
- Goxalapladib ():
A naphthyridine-based acetamide with anti-atherosclerosis activity. The trifluoromethyl and piperidinyl groups in Goxalapladib contrast with the target compound’s simpler substituents, highlighting how core heterocycles dictate therapeutic targets (e.g., lipoprotein-associated phospholipase A2 inhibition) .
Table 1: Key Properties of Selected Compounds
Research Findings and Implications
- Substituent Effects : Chlorophenyl and butoxyphenyl groups enhance hydrophobicity, critical for membrane penetration, while phenethyl chains improve binding specificity .
- Core Heterocycle Impact: Pyrazinone and triazolopyrazine cores favor enzyme inhibition, whereas triazolopyrimidines excel in herbicidal applications .
- Therapeutic Potential: Structural parallels to Goxalapladib suggest unexplored applications in inflammation or metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
